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Compound of Interest

Compound Name:

(R)-Cyclopropyl(2-

fluorophenyl)methanamine

hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Executive Summary: The Stereochemical Switch
Cyclopropylamine (CPA) derivatives, particularly tranylcypromine (2-PCPA), exhibit a profound

"stereochemical switch." While the trans diastereomer is the active pharmacophore, its

absolute configuration dictates target selectivity.

(+)-trans-(1S, 2R): The "Classical" Antidepressant. Preferentially inhibits MAO-B and MAO-A

via a C4a-flavin adduct.

(-)-trans-(1R, 2S): The "Epigenetic" Lead. Preferentially inhibits LSD1 (KDM1A) via an N5-

flavin adduct. This scaffold is the foundation for modern clinical candidates like Iadademstat

(ORY-1001).

This guide analyzes the structural basis for this divergence and provides protocols for their

separation and evaluation.
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Mechanistic Divergence: MAO vs. LSD1
The potency difference stems from distinct covalent adduct mechanisms with the FAD cofactor

in the respective enzymes.[1]

The Binding Pocket Logic
Both MAO and LSD1 are flavin-dependent oxidases, but their active sites process the CPA

"warhead" differently based on chirality.

Feature (+)-trans-(1S, 2R)-2-PCPA (-)-trans-(1R, 2S)-2-PCPA

Primary Target MAO-B (Ki ~ 2 µM) > MAO-A LSD1 (Ki ~ 242 µM*)

Adduct Site C4a atom of FAD N5 atom of FAD

Binding Mode
Phenyl ring fits hydrophobic

cage near FAD re-face.

Phenyl ring orients into the

large substrate channel,

allowing bulkier substitutions

(e.g., ORY-1001).

Clinical Use Antidepressant (Parnate) Oncology (AML/SCLC trials)

*Note: While unsubstituted (-)-trans-2-PCPA has modest LSD1 potency, N-substitution on this

specific enantiomer dramatically increases potency to the nanomolar range (see Section 3).

Visualization of Signaling & Mechanism
The following diagram illustrates the bifurcation of signaling pathways based on the enantiomer

selected.
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Caption: Stereochemical divergence of tranylcypromine. The (1S, 2R) isomer targets MAO

pathways, while the (1R, 2S) isomer is the scaffold for LSD1-targeted epigenetic therapies.

Case Study: Clinical Potency (ORY-1001)
The clinical success of LSD1 inhibitors relies on utilizing the (1R, 2S) scaffold to maximize

selectivity and minimize CNS side effects associated with MAO inhibition.

Comparative Data: Unsubstituted vs. Substituted
The "switch" becomes evident when comparing the naked scaffold to the optimized drug

Iadademstat (ORY-1001).

Compound Configuration Target
Potency
(IC50/Ki)

Selectivity
(LSD1/MAO)

Tranylcypromine Racemic MAO-A/B 10–20 µM Non-selective

(+)-2-PCPA (1S, 2R) MAO-B 6 µM Selects MAO

(-)-2-PCPA (1R, 2S) LSD1 ~240 µM Weak LSD1 pref.

ORY-1001 (1R, 2S) LSD1 < 0.020 µM > 1000-fold

Insight: The (1R, 2S) configuration in ORY-1001 orients the large N-cyclohexylamino group

away from the FAD cofactor and into the substrate channel, a binding mode sterically forbidden
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for the (1S, 2R) enantiomer due to clashes with the hydrophobic cage.

Experimental Protocols
To validate these differences in your own workflow, use the following self-validating protocols.

Protocol: Chiral HPLC Separation
This method separates the enantiomers of trans-2-phenylcyclopropylamine (2-PCPA) to >99%

ee.

Materials:

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Step-by-Step:

Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

Sample Prep: Dissolve 1 mg of racemic trans-2-PCPA hydrochloride in 1 mL of mobile phase

(free base extraction with NaOH/Hexane recommended if using salt).

Injection: Inject 10 µL.

Elution Order:

Peak 1 (approx. 6-8 min): (-)-trans-(1R, 2S)-2-PCPA (LSD1 scaffold).

Peak 2 (approx. 10-12 min): (+)-trans-(1S, 2R)-2-PCPA (MAO scaffold).

Validation: Confirm absolute configuration via optical rotation. Peak 1 should give

(c=0.5, MeOH).
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Protocol: Enzymatic Potency Assay (LSD1)
Principle: Measure the release of H₂O₂ coupled to peroxidase-mediated fluorescence, or use a

mass-spec based demethylation assay (more accurate for irreversible inhibitors).

Workflow:

Enzyme: Recombinant human LSD1 (1-852) + CoREST.

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

Incubation: Incubate Enzyme (50 nM) with Enantiomer (serial dilution 1 nM - 100 µM) for 30

mins (Pre-incubation is critical for mechanism-based inhibitors like CPAs).

Reaction: Add Substrate (10 µM) and FAD (10 µM).

Readout: Measure fluorescence (Ex 530nm / Em 590nm) after 60 mins.

Data Analysis: Plot % Inhibition vs. Log[Concentration].

Success Metric: The (1R, 2S)-derivative should show a left-shifted curve (lower IC50)

compared to the (1S, 2R)-derivative.

Synthesis Workflow & Decision Tree
Use this logic flow to determine the correct synthetic route for your target application.
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Target Identification

Target: MAO or LSD1?
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Caption: Synthetic decision tree for cyclopropylamine derivatives. Catalyst chirality dictates the

scaffold configuration, which in turn determines the protein target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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